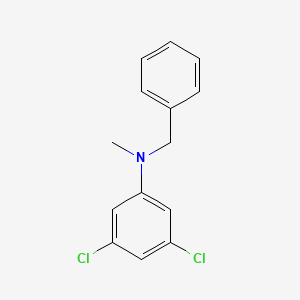

N-benzyl-3,5-dichloro-N-methylaniline

描述

N-Benzyl-3,5-dichloro-N-methylaniline is a substituted aniline derivative characterized by a benzyl group and a methyl group attached to the nitrogen atom, along with chlorine substituents at the 3 and 5 positions of the aromatic ring. The chlorine atoms act as electron-withdrawing groups, influencing reactivity in electrophilic substitution and cross-coupling reactions, while the benzyl group may enhance solubility in organic solvents or serve as a protective moiety during multi-step syntheses .

属性

分子式 |

C14H13Cl2N |

|---|---|

分子量 |

266.2 g/mol |

IUPAC 名称 |

N-benzyl-3,5-dichloro-N-methylaniline |

InChI |

InChI=1S/C14H13Cl2N/c1-17(10-11-5-3-2-4-6-11)14-8-12(15)7-13(16)9-14/h2-9H,10H2,1H3 |

InChI 键 |

MGQKRMYVKWJJEG-UHFFFAOYSA-N |

规范 SMILES |

CN(CC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

2,5-Dichloro-N-methylaniline Hydrochloride

- Structure : Chlorine at 2 and 5 positions; lacks a benzyl group.

- Applications : Widely used as a key intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution .

- Key Difference: The absence of a benzyl group reduces steric hindrance but may limit solubility in non-polar solvents compared to the benzyl-substituted analog.

N-Benzyl-3,5-dimethoxyaniline

- Structure : Methoxy groups (electron-donating) at 3 and 5 positions.

- Reactivity: Participates in annulation reactions with quinones to yield carbazoles, achieving 49% combined yield for regioisomeric products. The electron-donating methoxy groups favor electrophilic attack at specific ring positions, contrasting with the electron-withdrawing chlorine in the target compound .

N-Benzyl-3,5-bis(trifluoromethyl)aniline

- Structure : Trifluoromethyl groups (strong electron-withdrawing) at 3 and 5 positions.

- Applications : Demonstrates 85% yield in enantioselective Michael reactions with nitroalkenes, attributed to the strong electron-withdrawing effect of CF₃ groups, which activate the aniline for nucleophilic additions .

- Key Difference : The CF₃ groups increase lipophilicity and metabolic stability compared to chlorine, making it more suitable for drug design.

Comparative Data Table

*Calculated based on atomic masses.

Steric and Solubility Considerations

- Benzyl Group Impact: The benzyl moiety in N-benzyl-3,5-dichloro-N-methylaniline enhances steric bulk compared to non-benzylated analogs (e.g., 2,5-dichloro-N-methylaniline HCl). This may slow reaction kinetics but improve solubility in toluene or dichloromethane .

- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature deactivates the ring, directing reactions to specific positions, whereas methoxy groups activate the ring but require harsher conditions for substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。